molecular formula C2H4O3PS2+ B14477891 [(2-Hydroxyethenyl)sulfanyl](hydroxysulfanyl)oxophosphanium CAS No. 67685-88-5

[(2-Hydroxyethenyl)sulfanyl](hydroxysulfanyl)oxophosphanium

Cat. No.: B14477891
CAS No.: 67685-88-5
M. Wt: 171.16 g/mol
InChI Key: UJXGARQTZXUKRC-UHFFFAOYSA-O
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Description

(2-Hydroxyethenyl)sulfanyloxophosphanium is a complex organophosphorus compound characterized by the presence of both hydroxyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethenyl)sulfanyloxophosphanium typically involves the reaction of a suitable phosphonium precursor with hydroxysulfanyl and hydroxyethenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity and quantity of the final product. Advanced purification techniques such as recrystallization or chromatography may be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethenyl)sulfanyloxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl or sulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

(2-Hydroxyethenyl)sulfanyloxophosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound’s unique functional groups make it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Hydroxyethenyl)sulfanyloxophosphanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent bonds with target molecules, thereby modulating their activity. Pathways involved may include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

(2-Hydroxyethenyl)sulfanyloxophosphanium can be compared with other organophosphorus compounds such as:

    Thiophosphates: These compounds contain sulfur and phosphorus but lack the hydroxyl groups present in (2-Hydroxyethenyl)sulfanyloxophosphanium.

    Phosphonates: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    Phosphines: These compounds contain phosphorus and hydrogen, differing significantly in reactivity and use.

The uniqueness of (2-Hydroxyethenyl)sulfanyloxophosphanium lies in its combination of hydroxyl and sulfanyl groups, which confer specific reactivity and potential for diverse applications.

Properties

CAS No.

67685-88-5

Molecular Formula

C2H4O3PS2+

Molecular Weight

171.16 g/mol

IUPAC Name

2-hydroxyethenylsulfanyl-hydroxysulfanyl-oxophosphanium

InChI

InChI=1S/C2H3O3PS2/c3-1-2-7-6(4)8-5/h1-2H,(H-,3,5)/p+1

InChI Key

UJXGARQTZXUKRC-UHFFFAOYSA-O

Canonical SMILES

C(=CS[P+](=O)SO)O

Origin of Product

United States

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